Fmoc-Lys(Boc)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-lysine (tert-butyloxycarbonyl), is a derivative of the amino acid L-lysine. It contains two protecting groups:
These protecting groups allow for the controlled assembly of peptides in SPPS.
The molecule consists of three main parts:
The overall structure allows for the Fmoc group to be selectively removed, enabling the lysine residue to be coupled with another amino acid derivative in the peptide chain. The Boc group remains intact throughout the synthesis and is cleaved later to reveal the final peptide with a free side chain amine on the lysine residue.
Coupling reaction: Fmoc-Lys(Boc)-OH reacts with a deprotected peptide chain on a solid support (resin) to form a new peptide bond. This reaction typically involves an activating agent to promote bond formation.
Balanced chemical equation (example using DCC as activator):
R-COOH (peptide on resin) + Fmoc-Lys(Boc)-OH + DCC → R-CO-NH-CH(CH2)2CH(NH2)(Boc)-OH + DCC byproduct
Fmoc deprotection: After coupling, the Fmoc group is removed using a mild acid treatment (e.g., piperidine) to expose the alpha-amino group for the next coupling cycle [].
Cleavage: Once the desired peptide sequence is built, the final product is cleaved from the resin along with the removal of the Boc group using a strong acid cocktail (e.g., trifluoroacetic acid). This yields the free peptide with an exposed side chain amine on the lysine residue.
Irritant